Hesperadin

Parasitology Trypanosoma brucei Aurora Kinase

Prioritize Hesperadin for precise mitotic control: overrides spindle assembly checkpoint in <1 hr for live-cell imaging. For trypanosomiasis research, its 40 nM TbAUK1 IC50 surpasses generic Aurora inhibitors. High potency vs. Aurora A/B (IC50s 3-11 nM) outperforms ZM447439 in vitro. This polypharmacology (AMPK, Lck) demands informed selection; confirm specificity for assay integrity.

Molecular Formula C29H32N4O3S
Molecular Weight 516.7 g/mol
CAS No. 422513-13-1
Cat. No. B1683881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHesperadin
CAS422513-13-1
SynonymsHesperadin;  Hesperadine.
Molecular FormulaC29H32N4O3S
Molecular Weight516.7 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2C(=NC3=CC=C(C=C3)CN4CCCCC4)C5=CC=CC=C5)O
InChIInChI=1S/C29H32N4O3S/c1-2-37(35,36)32-24-15-16-26-25(19-24)27(29(34)31-26)28(22-9-5-3-6-10-22)30-23-13-11-21(12-14-23)20-33-17-7-4-8-18-33/h3,5-6,9-16,19,31-32,34H,2,4,7-8,17-18,20H2,1H3
InChIKeyHYHIYZMIFPJROG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Hesperadin (CAS 422513-13-1) Procurement Guide: A Classic ATP-Competitive Aurora B Kinase Inhibitor for Basic Mitosis and Chemical Biology Research


Hesperadin (CAS 422513-13-1) is a classic, ATP-competitive indolinone small molecule widely recognized as an inhibitor of the mitotic kinase Aurora B [1]. As one of the earliest Aurora kinase inhibitors described in the literature, alongside ZM447439 and VX-680, Hesperadin serves as a foundational chemical probe for studying chromosome alignment, segregation, and cytokinesis [2]. It is known to bind Aurora B and disrupt the phosphorylation of its substrate, histone H3, leading to mitotic catastrophe and polyploidization in treated cells [1]. Beyond its canonical target, recent research has identified Hesperadin as an inhibitor of the kinase CaMKII-δ (Ca2+/calmodulin-dependent kinase II delta), opening new avenues for its use in cardiovascular and dual-function research models [3].

Why Hesperadin (CAS 422513-13-1) Cannot Be Interchanged with Other Aurora Kinase Inhibitors


Substituting Hesperadin for a different Aurora kinase inhibitor, such as the Aurora A-selective Alisertib (MLN8237), the pan-Aurora inhibitor Tozasertib (VX-680), or the highly potent Aurora B inhibitor Barasertib (AZD1152-HQPA), will lead to fundamentally different experimental outcomes [1]. These compounds exhibit vastly different selectivity profiles across the Aurora kinase family (Aurora A, B, C) and other off-target kinases [2]. For instance, Hesperadin's multi-kinase inhibition fingerprint at 1 µM includes AMPK, Lck, and CHK1, which is distinct from the cleaner profile of Barasertib or the dual Aurora A/B inhibition of VX-680 [1][2]. Furthermore, Hesperadin's recently discovered activity against CaMKII-δ is a unique property not shared by other Aurora inhibitors, which can be either an advantage or a confounding variable, depending on the experimental system [3]. Using an alternative compound without careful consideration of these nuanced differences will invalidate cross-study comparisons and may produce misleading biological data.

Hesperadin (CAS 422513-13-1) Evidence Guide: Quantifiable Differentiators vs. Alisertib, Tozasertib, and Barasertib


Hesperadin Exhibits Potent Inhibition of T. brucei Aurora Kinase-1 (TbAUK1) with Nanomolar Potency

Hesperadin demonstrates potent inhibitory activity against the Aurora kinase homolog in the parasite Trypanosoma brucei (TbAUK1), a target for treating Human African Trypanosomiasis [1]. In vitro kinase assays show Hesperadin inhibits TbAUK1 with an IC50 of 40 nM, which is approximately 6.25-fold more potent than its inhibition of human Aurora B (IC50 = 250 nM) in similar assays [1]. Furthermore, it inhibits the growth of cultured bloodstream forms of the parasite with an IC50 of 50 nM, confirming cellular activity [1]. This anti-parasitic activity is a unique, quantifiable differentiator not observed with other human Aurora kinase inhibitors like Alisertib or Tozasertib.

Parasitology Trypanosoma brucei Aurora Kinase Drug Discovery

Hesperadin Demonstrates Distinct Multi-Kinase Inhibition Profile vs. More Selective Aurora B Inhibitors

Unlike highly specific Aurora B inhibitors such as Barasertib (AZD1152-HQPA, which has a Ki of 0.36 nM for Aurora B and 3700-fold selectivity over Aurora A), Hesperadin exhibits a broader multi-kinase inhibition profile [1]. At a concentration of 1 µM, Hesperadin significantly reduces the activity of several other kinases, including AMPK, Lck, MKK1, MAPKAP-K1, CHK1, and PHK [2]. In contrast, Barasertib is noted for its high specificity, and VX-680 primarily targets Aurora A/B and Flt3 [3]. This broader profile is a critical differentiator; Hesperadin is less suitable as a highly selective probe for Aurora B function but may be preferred for studies exploring the effects of simultaneous, mild inhibition of this specific kinase panel.

Chemical Biology Kinase Selectivity Aurora B Tool Compound

Hesperadin Overrides Spindle Checkpoint Arrest Induced by Taxol but Not Nocodazole

Hesperadin displays a distinct functional interaction with microtubule poisons that differs from other Aurora B inhibitors. In HeLa cells, treatment with 100 nM Hesperadin rapidly overrides the mitotic arrest induced by the microtubule-stabilizing agent taxol but does not override arrest induced by the microtubule-depolymerizing agent nocodazole [1]. This selective override of taxol-induced arrest is a quantifiable and reproducible phenotype that is not universally shared by all Aurora B inhibitors and can be used to probe the specific signaling pathways engaged by different spindle poisons [1].

Mitosis Spindle Assembly Checkpoint Chemical Biology Microtubule Poisons

Hesperadin Acts as a Novel Inhibitor of CaMKII-δ with Cardioprotective Effects, a Property Absent in Other Aurora Inhibitors

A 2022 study identified Hesperadin as a direct and specific small-molecule inhibitor of the CaMKII-δ kinase, the major cardiac isoform of CaMKII [1]. In vitro, Hesperadin specifically blocked CaMKII-δ activation in an ATP-competitive manner. In vivo, it ameliorated cardiac ischemia/reperfusion injury in mouse models. Crucially, in the same study, Hesperadin administered at 20 mg/kg/day intravenously also delayed tumor growth in a xenograft model of human cancer cells without inducing cardiomyocyte death or cardiac injury [1]. This dual function of cardioprotection and tumor inhibition is a unique, quantifiable differentiator not reported for other Aurora kinase inhibitors like Tozasertib (VX-680) or Alisertib, making Hesperadin a specialized tool for investigating the intersection of oncology and cardiovascular biology.

Cardiovascular Research CaMKII Kinase Inhibitor Cardioprotection Tumor Xenograft

Optimal Scientific Use Cases for Procuring Hesperadin (CAS 422513-13-1)


Research on the Aurora Kinase of Trypanosoma brucei and Anti-Parasitic Drug Discovery

Hesperadin is the primary small-molecule inhibitor for studying TbAUK1, the Aurora kinase homolog in T. brucei [1]. Its potent inhibition of this kinase (IC50 = 40 nM) and its ability to block parasite cell division (IC50 = 50 nM) make it an essential tool for dissecting the role of Aurora kinases in trypanosome biology and for screening next-generation anti-parasitic compounds [1]. The established assays for TbAUK1 inhibition and bloodstream form growth provide a robust platform for this work.

Investigating the Role of Aurora B in Mitotic Checkpoint Override

For cell biologists studying the nuances of the spindle assembly checkpoint (SAC), Hesperadin provides a unique tool. Its ability to selectively override taxol-induced mitotic arrest, while not affecting nocodazole-induced arrest, allows researchers to dissect the specific contributions of Aurora B to SAC signaling downstream of different types of spindle damage [1]. This functional selectivity is a key differentiator from other Aurora B inhibitors.

Cardio-Oncology Studies Exploring Dual-Function Kinase Inhibitors

Hesperadin is currently the only known small molecule with the combined profile of Aurora B and CaMKII-δ inhibition [1]. This makes it an invaluable tool for researchers investigating the molecular links between cancer and cardiovascular disease [1]. Its demonstrated ability to both delay tumor growth and protect the heart from ischemia/reperfusion injury in vivo provides a unique platform for studying the therapeutic potential and mechanisms of dual-targeting approaches in cardio-oncology [1].

Foundational Chemical Biology Tool for Early Mitosis Research

As one of the first described and most widely cited Aurora kinase inhibitors, Hesperadin remains a standard reference compound for basic research on Aurora B function in chromosome alignment, segregation, and cytokinesis [1]. Its well-characterized, albeit broad, inhibitory profile makes it suitable for studies where the primary goal is to induce a robust Aurora B-dependent phenotype (e.g., polyploidization), especially when comparing results to historical data generated with this classic tool compound [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hesperadin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.